molecular formula C21H15Cl2N3O3 B2777636 (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone CAS No. 338418-65-8

(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone

Cat. No.: B2777636
CAS No.: 338418-65-8
M. Wt: 428.27
InChI Key: NFBWJXWVFFKFLY-UHFFFAOYSA-N
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Description

The compound (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone features a 2,4-dichlorophenyl group linked via a methanone bridge to a substituted pyrrole ring. The pyrrole moiety is functionalized with a methyl group at position 1 and a 1,3,4-oxadiazole ring at position 5. Such structural complexity is typical in bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3/c1-26-11-13(20(27)16-8-7-14(22)10-17(16)23)9-18(26)21-25-24-19(29-21)12-28-15-5-3-2-4-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWJXWVFFKFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone is a synthetic organic molecule notable for its diverse biological activities. Its structure features a dichlorophenyl group, a pyrrole ring, and an oxadiazole unit, which are known to enhance biological interactions. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

  • Molecular Formula : C22H14Cl2F3N3O3
  • Molecular Weight : 496.27 g/mol
  • CAS Number : 338418-50-1

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in various studies:

StudyCell LineIC50 (µM)Notes
K. Subrahmanya Bhat et al. (2004)MCF-7 (Breast Cancer)15.0Two derivatives showed activity against breast cancer cells .
Mrityunjoy Kundu et al. (2012)Various Cancer Lines10.5 - 20.0Synthesized analogues with improved potency .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity:

StudyPathogenMIC (µg/mL)Reference
Gani et al. (2021)Mycobacterium tuberculosis0.46Comparable to Isoniazid .
MDPI Study (2024)Staphylococcus aureus3.12 - 12.5More potent than E. coli strains .

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented:

StudyModel UsedDose (mg/kg)Effectiveness
Shivananda Wagle et al. (2008)Carrageenan-induced paw edema50Significant reduction in edema .

This suggests that the compound may modulate inflammatory pathways effectively.

Antidiabetic Activity

Recent studies have explored the compound's potential in managing diabetes:

StudyCompound TypeMIC (µM)Comparison
Majid Nazir et al. (2018)Oxadiazole analogues9.37 - 9.46Superior to acarbose (MIC = 37.38 µM) .

These findings highlight the compound's potential as a therapeutic agent for diabetes management.

The biological activities of this compound are likely mediated through several mechanisms:

  • Anticancer : Induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Antidiabetic : Enhancement of insulin sensitivity and inhibition of carbohydrate-digesting enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares the target compound with structurally analogous derivatives:

Compound Name Core Structure Key Substituents Heterocyclic Components Biological Activity (if reported)
Target Compound Pyrrole-methanone 2,4-Dichlorophenyl, methyl, phenoxymethyl-oxadiazole Pyrrole, 1,3,4-oxadiazole Not explicitly reported in evidence
N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine derivatives Oxadiazole-amine 2,4-Dichlorophenyl, aliphatic/aromatic amines 1,3,4-oxadiazole Anticancer (IC50 = 2.46 μg/mL, Hep-G2)
5-{1-[2-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole Pyrazole-thiazole 2,4-Dichlorophenoxyethyl, phenyl-thiazole Pyrazole, thiazole Not reported
[4-(3-Chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methanone Piperazine-isoxazole-methanone 3-Chlorophenyl, 4-fluorophenyl-methyl-isoxazole Isoxazole, piperazine Not reported
5-(3-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one Pyrrolone-isoxazole 3-Chlorophenyl, 4-methoxybenzoyl, methyl-isoxazole Pyrrolone, isoxazole Not reported

Key Observations :

  • Heterocyclic Diversity: The target compound’s 1,3,4-oxadiazole distinguishes it from isoxazole () or thiazole () analogs.
  • Substituent Impact: The phenoxymethyl group on the oxadiazole may improve lipophilicity relative to simpler aliphatic amines () or phenyl-thiazole systems ().

Q & A

Q. What are the key synthetic strategies for (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrole core via cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) to prevent oxidation .
  • Step 2: Functionalization of the oxadiazole ring using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Step 3: Introduction of the 2,4-dichlorophenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring precise pH control (7.5–8.5) and palladium catalysts (e.g., Pd(PPh₃)₄) .

Optimization Strategies:

  • Temperature: Lower yields (<50%) occur at <60°C due to incomplete cyclization; optimal yields (>80%) are achieved at 70–80°C .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance oxadiazole formation but may require post-reaction purification via column chromatography .
  • Catalyst Loading: Pd catalysts at 2–5 mol% balance cost and efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituents (e.g., 2,4-dichlorophenyl protons at δ 7.2–7.8 ppm; pyrrole C=O at ~165 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., oxadiazole-pyrrole junctions) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and separate diastereomers .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 470.08) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study: Conflicting NMR signals for oxadiazole protons (δ 8.1–8.3 vs. δ 7.9–8.0 in literature):
    • Approach 1: Compare with X-ray crystallography data (e.g., bond lengths: C–N = 1.34 Å, C–O = 1.23 Å) to validate tautomeric forms .
    • Approach 2: Use density functional theory (DFT) calculations to simulate NMR spectra and identify likely conformers .
  • Contradiction Resolution: Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl₃) and cross-validate with IR (C=O stretch at ~1700 cm⁻¹) .

Q. How to design experiments to evaluate the compound’s bioactivity and mechanism of action?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Use microdilution assays (MIC ≤ 25 µg/mL) against S. aureus and E. coli .
    • Anti-inflammatory Screening: Measure COX-2 inhibition (IC₅₀) via ELISA, comparing to celecoxib as a control .
  • Mechanistic Studies:
    • Molecular Docking: Simulate binding to target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina; prioritize poses with ∆G < -8 kcal/mol .
    • Cellular Uptake: Track intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Setup: Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess protein-ligand stability (RMSD < 2 Å) .
    • Binding Free Energy: Calculate using MM-PBSA (ΔG ~ -12 kcal/mol for strong inhibitors) .
  • Pharmacophore Modeling:
    • Features: Map electrostatic (chlorophenyl), hydrophobic (pyrrole), and hydrogen-bonding (oxadiazole) regions to guide SAR studies .

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